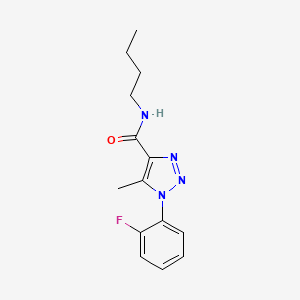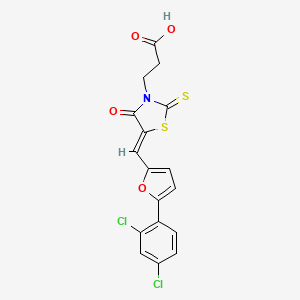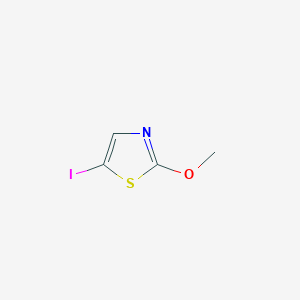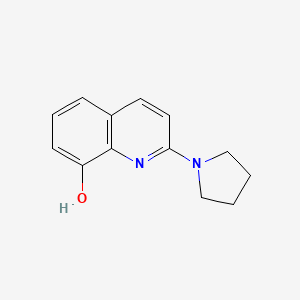
2-Pyrrolidin-1-ylquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidin-1-ylquinolin-8-ol is a chemical compound with the CAS Number: 941868-37-7 . It has a molecular weight of 214.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(1-pyrrolidinyl)-8-quinolinol . The InChI code is 1S/C13H14N2O/c16-11-5-3-4-10-6-7-12(14-13(10)11)15-8-1-2-9-15/h3-7,16H,1-2,8-9H2 .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 214.27 .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy in Cancer Treatment
A complex containing a derivative of 2-Pyrrolidin-1-ylquinolin-8-ol, specifically 2-(imidazo[1,5-a]pyridin-3-yl)quinolin-8-ol, demonstrated significant potential in photodynamic therapy (PDT) for breast cancer. This iron(III) complex showed high anti-proliferation efficiency in human breast cancer cells under light irradiation, suggesting its use as a photosensitizer in PDT (Zhu et al., 2019).
Catalysis in Organic Synthesis
Unsymmetrical pincer ligands with a core of 8-hydroxyquinoline (oxine), including 2-(pyrrolidin-1-ylthiocarbamoyl) quinolin-8-ol, were used to create palladium(II) complexes. These complexes were effective catalysts in amine and copper-free Sonogashira coupling, a key reaction in organic synthesis. They showed potential in converting aryl halides to coupled products (Kumar et al., 2017).
Photophysical and Electrochemical Properties
A novel compound, 2-[(8-hydroxyquinoline)-2-yl]-5-(2-thienyl) fullerene pyrrolidine, exhibited interesting optical and electrochemical properties. It showed red-shifts in ultraviolet absorption and fluorescence emission compared to C60, indicating its suitability for photoelectronic conversion applications (Wei Xian-wen, 2013).
Fluorescence Sensor for Metal Ions
2-(Pyrrolidin-1-yl)quinolin-8-ol derivatives have been explored as fluorescence sensors. Specifically, a dihydroquinazolinone derivative of this compound was developed as a "turn-off" fluorescence sensor for detecting Cu2+ ions. It showed high sensitivity and selectivity, capable of detecting nanomolar levels of Cu2+ in tap water (Borase et al., 2016).
Histamine-3 Receptor Antagonists
In medicinal chemistry, 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives, related to this compound, have shown promise as potent and selective histamine-3 receptor antagonists. This is significant for developing drugs with neurological and psychiatric applications (Zhou et al., 2012).
Anti-Plasmodial and Antifungal Activity
Functionalized aminoquinolines derived from (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines showed moderate activity against the malaria parasite Plasmodium falciparum. Some of these compounds also displayed antifungal properties, indicating their potential in treating infectious diseases (Vandekerckhove et al., 2015).
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-11-5-3-4-10-6-7-12(14-13(10)11)15-8-1-2-9-15/h3-7,16H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXNXIAJNHKLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-propylacetamide](/img/structure/B2635944.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2635945.png)

![{4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-ethoxyphenyl)methanone](/img/structure/B2635950.png)

![diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate](/img/structure/B2635953.png)
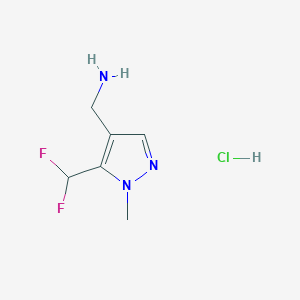
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2635956.png)
![N-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2635957.png)

